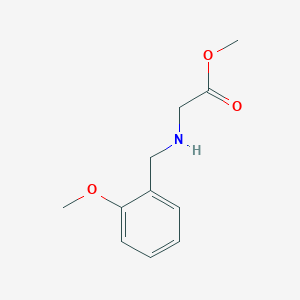

Methyl 2-(2-methoxybenzylamino)acetate

Description

Methyl 2-(2-methoxybenzylamino)acetate is a synthetic organic compound featuring a 2-methoxybenzylamino group attached to an acetate ester backbone. Its structure combines aromatic, amino, and ester functionalities, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

methyl 2-[(2-methoxyphenyl)methylamino]acetate |

InChI |

InChI=1S/C11H15NO3/c1-14-10-6-4-3-5-9(10)7-12-8-11(13)15-2/h3-6,12H,7-8H2,1-2H3 |

InChI Key |

LIFGSPKYNPGXLZ-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1CNCC(=O)OC |

Canonical SMILES |

COC1=CC=CC=C1CNCC(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

CP-99,994

- Structure: (+)-(2S,3S)-3-(2-methoxybenzylamino)-2-phenylpiperidine .

- Key Differences: Contains a piperidine ring instead of an acetate ester. The 2-methoxybenzylamino group is retained but integrated into a chiral piperidine scaffold.

- Pharmacological Properties :

- Applications : Tool compound for studying substance P and a therapeutic candidate for inflammatory diseases .

RH-34

- Structure: 3-[2-(2-Methoxybenzylamino)ethyl]-1H-chinazolin-2,4-dion .

- Key Differences: Incorporates a quinazoline-dione core instead of an ester. The 2-methoxybenzylaminoethyl side chain may alter solubility and target interactions.

Methyl 2-(Benzylamino)Acetate Hydrochloride

- Structure: Benzylamino group without methoxy substitution .

- Key Differences: Lacks the 2-methoxy group, reducing electron-donating effects and lipophilicity. Molecular weight: 215.68 g/mol vs. ~225 g/mol (estimated for Methyl 2-(2-methoxybenzylamino)acetate).

- Applications : Research chemical with unspecified biological activity .

Ethyl 2-Methoxybenzoate

Methyl 4-Acetamido-2-Hydroxybenzoate

Methyl 2-Hydroxyacetate

- Structure : Simple hydroxyacetate ester .

- Key Differences: No aromatic or amino groups. Molecular weight: 90.08 g/mol.

- Safety Profile : Requires precautions for inhalation and skin contact .

Discussion of Structural and Functional Implications

- Methoxy Group: Enhances lipophilicity and receptor binding in CP-99,994 compared to non-methoxy analogs .

- Amino vs. Ester Linkage: Amino groups (e.g., in CP-99,994) facilitate receptor interactions, while ester groups (e.g., Ethyl 2-methoxybenzoate) prioritize metabolic stability or industrial utility .

- Chirality : CP-99,994’s (2S,3S) configuration is critical for NK-1 affinity, suggesting stereochemistry’s role in the target compound’s activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.